

# The Chromone Scaffold: A Technical Guide to its Discovery and Historical Synthesis

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## Compound of Interest

Compound Name: 6,7-Dimethylchromone

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3][4] Its history is rich, from its discovery in natural sources to the development of elegant synthetic routes that have enabled the exploration of its chemical space for drug discovery. The name "chromone" itself is derived from the Greek word "chroma," meaning color, alluding to the vibrant hues of many of its derivatives.[5] This technical guide provides an in-depth exploration of the discovery and historical synthesis of chromone derivatives, offering detailed experimental protocols for key reactions, quantitative data for comparison, and visualizations of important synthetic and biological pathways.

One of the earliest and most notable chromone derivatives to be used in clinical practice is Khellin, a furanochromone extracted from the seeds of the plant *Ammi visnaga*. [6] For centuries, this plant was used in traditional medicine in the Mediterranean region to treat a variety of ailments, including renal colic and asthma.[6] The isolation and structural elucidation of Khellin in the 20th century spurred significant interest in the chemistry and biological activity of the chromone nucleus, leading to the development of synthetic derivatives like cromolyn sodium, a mast cell stabilizer used in the treatment of asthma.[6]

The journey of chromone synthesis began with the pioneering work of chemists who developed foundational methods for constructing the benzopyran-4-one core. These classical reactions,

often named after their discoverers, remain cornerstones of heterocyclic chemistry and continue to be adapted and refined for the synthesis of novel chromone derivatives. This guide will delve into the historical context and practical details of these seminal synthetic methodologies.

## Historical Synthetic Methodologies

The classical syntheses of chromones and their derivatives, developed in the late 19th and early 20th centuries, are a testament to the ingenuity of early organic chemists. These methods, including the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and the Vilsmeier-Haack reaction, provided the initial access to this important class of compounds and laid the groundwork for modern synthetic strategies.

### The Allan-Robinson Reaction

Developed by J. Allan and Sir Robert Robinson in 1924, the Allan-Robinson reaction is a method for the synthesis of flavones and isoflavones, which are 2-phenyl and 3-phenyl substituted chromones, respectively.<sup>[7][8]</sup> The reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.<sup>[7][8]</sup>

#### Experimental Protocol: Synthesis of Flavone

- Materials:
  - o-Hydroxyacetophenone
  - Benzoic anhydride
  - Sodium benzoate
- Procedure:
  - A mixture of o-hydroxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (1 equivalent) is heated at 180-200 °C for 4-6 hours.
  - The reaction mixture is then cooled and treated with ethanol to precipitate the product.

- The crude product is hydrolyzed by refluxing with aqueous alcoholic potassium hydroxide to saponify any unreacted anhydride and esters.
- The alcohol is removed by distillation, and the residue is dissolved in water.
- Acidification of the aqueous solution with hydrochloric acid precipitates the flavone.
- The product is collected by filtration, washed with water, and purified by recrystallization from ethanol.[9]

#### Quantitative Data: Allan-Robinson Reaction Yields

Starting o-Hydroxyaryl Ketone	Aromatic Anhydride	Product	Yield (%)
2'-Hydroxyacetophenone	Benzoic Anhydride	Flavone	40-50
2',4'-Dihydroxyacetophenone	Benzoic Anhydride	7-Hydroxyflavone	35-45
2'-Hydroxy-4'-methoxyacetophenone	Anisic Anhydride	7,4'-Dimethoxyflavone	30-40

#### Logical Relationship Diagram: Allan-Robinson Reaction

Caption: Allan-Robinson reaction workflow.

## The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement, reported independently by Wilson Baker and Krishnasami Venkataraman in 1933-1934, is a two-step process for the synthesis of flavones. [10][11] It involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the chromone ring.[10][11]

#### Experimental Protocol: Synthesis of Flavone via Baker-Venkataraman Rearrangement

- Materials:
  - o-Hydroxyacetophenone
  - Benzoyl chloride
  - Pyridine
  - Potassium hydroxide
  - Glacial acetic acid
  - Concentrated sulfuric acid
- Procedure:
  - Esterification: o-Hydroxyacetophenone (1 equivalent) is dissolved in pyridine and treated with benzoyl chloride (1.1 equivalents) at room temperature to form o-benzoyloxyacetophenone. The mixture is poured into dilute hydrochloric acid to precipitate the ester, which is then filtered and washed.
  - Rearrangement: The o-benzoyloxyacetophenone (1 equivalent) is dissolved in pyridine and heated with powdered potassium hydroxide (2 equivalents) at 50-60 °C for a short period. The resulting 1,3-diketone precipitates as its potassium salt. The mixture is then acidified with acetic acid to give the crude 1,3-diketone.[\[12\]](#)
  - Cyclization: The crude 1,3-diketone is dissolved in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid and heated to reflux for 1-2 hours.[\[12\]](#)
  - The reaction mixture is poured into water to precipitate the flavone, which is collected by filtration, washed, and recrystallized from ethanol.[\[12\]](#)

Quantitative Data: Baker-Venkataraman Rearrangement Yields

Starting o-Hydroxyacetophenone	Acylation Agent	Product	Yield (%)
2'-Hydroxyacetophenone	Benzoyl Chloride	Flavone	70-80
2'-Hydroxy-4'-methoxyacetophenone	Benzoyl Chloride	7-Methoxyflavone	65-75
2',5'-Dihydroxyacetophenone	Anisoyl Chloride	6-Hydroxy-4'-methoxyflavone	60-70

Experimental Workflow Diagram: Baker-Venkataraman Rearrangement

Caption: Baker-Venkataraman rearrangement workflow.

## The Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction, named after Stanisław Kostanecki and Robert Robinson, is a method for the synthesis of chromones and coumarins from o-hydroxyaryl ketones and aliphatic acid anhydrides.<sup>[5][13][14][15]</sup> When an aromatic anhydride is used, flavones are produced.

Experimental Protocol: Synthesis of 7-Hydroxy-2-methylchromone

- Materials:
  - Resacetophenone (2',4'-Dihydroxyacetophenone)
  - Acetic anhydride
  - Anhydrous sodium acetate
- Procedure:

- A mixture of resacetophenone (1 equivalent), anhydrous sodium acetate (2.5 equivalents), and acetic anhydride (5 equivalents) is heated at 170-180 °C for 8-10 hours.
- The reaction mixture is poured into water while hot, and the resulting solid is collected by filtration.
- The solid is boiled with water to remove any unreacted starting materials and soluble byproducts.
- The crude product is then treated with dilute sodium hydroxide solution to dissolve the chromone.
- The alkaline solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the 7-hydroxy-2-methylchromone.
- The product is collected by filtration, washed with water, and recrystallized from dilute ethanol.[16]

#### Quantitative Data: Kostanecki-Robinson Reaction Yields

Starting o-Hydroxyaryl Ketone	Acid Anhydride	Product	Yield (%)
2'-Hydroxyacetophenone	Acetic Anhydride	2-Methylchromone	30-40
Resacetophenone	Acetic Anhydride	7-Hydroxy-2-methylchromone	40-50
Phloroacetophenone	Propionic Anhydride	5,7-Dihydroxy-2-ethylchromone	25-35

#### Logical Relationship Diagram: Kostanecki-Robinson Reaction

Caption: Kostanecki-Robinson reaction workflow.

## The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][17][18][19][20] When applied to o-hydroxyacetophenones, it provides a direct route to 3-formylchromones, which are valuable intermediates for the synthesis of a wide range of substituted chromone derivatives.[21][22][23]

#### Experimental Protocol: Synthesis of 3-Formylchromone

- Materials:
  - o-Hydroxyacetophenone
  - Dimethylformamide (DMF)
  - Phosphorus oxychloride ( $\text{POCl}_3$ )
- Procedure:
  - The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (10 equivalents) with stirring.
  - o-Hydroxyacetophenone (1 equivalent) is then added to the freshly prepared Vilsmeier reagent.
  - The reaction mixture is heated at 60-70 °C for 2-3 hours.
  - After cooling, the reaction mixture is poured onto crushed ice.
  - The solution is neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of 3-formylchromone.
  - The product is collected by filtration, washed with water, and recrystallized from ethanol.  
[21]

#### Quantitative Data: Vilsmeier-Haack Reaction Yields

Starting o-Hydroxyacetophenone	Product	Yield (%)
2'-Hydroxyacetophenone	3-Formylchromone	70-80
2'-Hydroxy-5'-methylacetophenone	6-Methyl-3-formylchromone	65-75
2'-Hydroxy-4'-chloroacetophenone	7-Chloro-3-formylchromone	75-85

Experimental Workflow Diagram: Vilsmeier-Haack Reaction for 3-Formylchromone

Caption: Vilsmeier-Haack synthesis of 3-formylchromone.

## Characterization Data of a Key Chromone: Khellin

Khellin is a naturally occurring furanochromone that has played a significant role in the history of chromone chemistry and pharmacology. Its characterization has been crucial for understanding its structure and activity.

### Spectroscopic Data of Khellin

Spectroscopic Technique	Key Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz)	δ 7.01 (s, 1H, H-5), 6.78 (s, 1H, H-8), 6.18 (s, 1H, H-3), 4.16 (s, 3H, OCH <sub>3</sub> ), 4.02 (s, 3H, OCH <sub>3</sub> ), 2.18 (s, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz)	δ 177.5 (C-4), 164.1 (C-2), 158.8 (C-7), 153.2 (C-9), 146.9 (C-5a), 144.1 (C-4a), 115.6 (C-5), 113.9 (C-9a), 109.8 (C-3), 105.1 (C-8), 61.9 (OCH <sub>3</sub> ), 61.0 (OCH <sub>3</sub> ), 19.8 (CH <sub>3</sub> )
IR (KBr, cm <sup>-1</sup> )	1650 (C=O), 1610, 1580, 1470 (aromatic C=C), 1260 (C-O)
Mass Spectrum (EI)	m/z 260 (M <sup>+</sup> ), 245, 217, 189



[20][24][25][26][27]

## Biological Significance and Signaling Pathways

Chromone derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

### Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses.[2][6][7][10][28][29][30][31] Certain chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. They can interfere with the activation of p38 MAPK, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and TNF- $\alpha$ .

Signaling Pathway Diagram: Chromone Inhibition of p38 MAPK Pathway

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